molecular formula C21H24N4O2 B11380344 5-(hydroxymethyl)-2-(4-methylphenyl)-N-(4-phenylbutyl)-2H-1,2,3-triazole-4-carboxamide

5-(hydroxymethyl)-2-(4-methylphenyl)-N-(4-phenylbutyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11380344
M. Wt: 364.4 g/mol
InChI Key: UAXVZLYPTWSXLG-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-2-(4-methylphenyl)-N-(4-phenylbutyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 5-(hydroxymethyl)-2-(4-methylphenyl)-N-(4-phenylbutyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of the hydroxymethyl and phenylbutyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and solvent systems.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(hydroxymethyl)-2-(4-methylphenyl)-N-(4-phenylbutyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The phenylbutyl group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Compared to other triazole derivatives, 5-(hydroxymethyl)-2-(4-methylphenyl)-N-(4-phenylbutyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

  • 1,2,3-triazole-4-carboxamides with different substituents.
  • Triazole derivatives with varying alkyl or aryl groups. These similar compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

5-(hydroxymethyl)-2-(4-methylphenyl)-N-(4-phenylbutyl)triazole-4-carboxamide

InChI

InChI=1S/C21H24N4O2/c1-16-10-12-18(13-11-16)25-23-19(15-26)20(24-25)21(27)22-14-6-5-9-17-7-3-2-4-8-17/h2-4,7-8,10-13,26H,5-6,9,14-15H2,1H3,(H,22,27)

InChI Key

UAXVZLYPTWSXLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCCCCC3=CC=CC=C3)CO

Origin of Product

United States

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